![molecular formula C27H30N2O4 B2358208 Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 866845-04-7](/img/structure/B2358208.png)

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

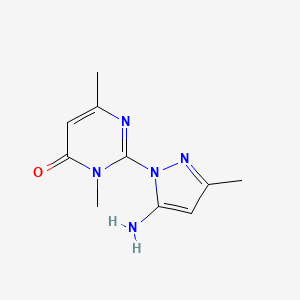

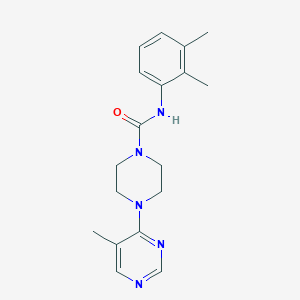

The compound is a derivative of quinoline, which is a nitrogenous base often used in drug research and development . It has an ethyl piperidine carboxylate group, a 4-methylbenzoyl group, and an ethoxy group attached to the quinoline ring.

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The specific synthesis method for this compound would likely involve the formation of the quinoline ring followed by the addition of the various functional groups.Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound would undergo would depend on the specific functional groups present and their positions on the quinoline ring.Scientific Research Applications

Chemical Synthesis and Stereochemistry

Ethyl trans-anti-, cis-anti-, and cis-syn-4-methyl-1, 2, 3, 4, 4a, 5, 6, 10b-octahydrobenzo[f]-quinoline-2-carboxylates, similar in structure to the compound , were synthesized to study their stereochemistries. Derivatives were also prepared with modifications like replacement of C2-ethoxycarbonyl group by carboxyl, diethylcarbamoyl, hydroxymethyl, and methyl groups (Horii et al., 1966).

Synthesis for Pharmaceutical Applications

A practical and scalable synthesis approach was developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate important for pharmaceutically active compounds. This synthesis utilized economical and readily available materials, suggesting potential scalability for pharmaceutical manufacturing (Bänziger et al., 2000).

Antimicrobial and Antifungal Applications

1-Ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives and related compounds, similar to the compound of interest, were synthesized and evaluated for antibacterial and antifungal activities. The studies showed promising antimicrobial activities for some of these compounds (Srinivasan et al., 2010).

Biological Properties

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. Its biological studies indicated good antibacterial and antifungal activities, demonstrating the potential of related compounds in biological applications (Shafi et al., 2021).

Future Directions

Properties

IUPAC Name |

ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKCNVVKYIKUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)

![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)

![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358137.png)